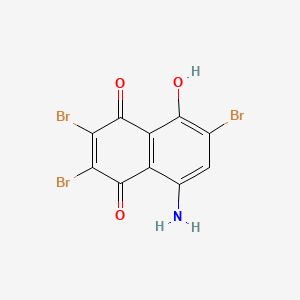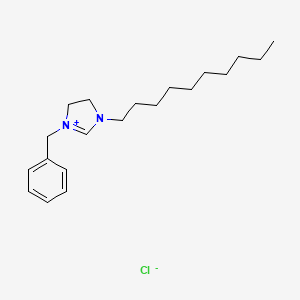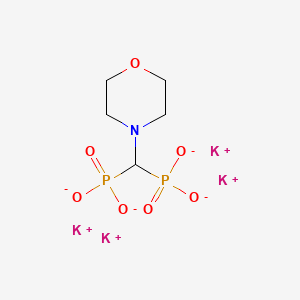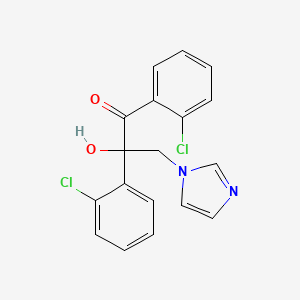
1-Propanone, 1,2-bis(2-chlorophenyl)-2-hydroxy-3-(1H-imidazol-1-yl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Propanone, 1,2-bis(2-chlorophenyl)-2-hydroxy-3-(1H-imidazol-1-yl)- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by the presence of two chlorophenyl groups, a hydroxy group, and an imidazole ring, making it a versatile molecule in chemical synthesis and research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanone, 1,2-bis(2-chlorophenyl)-2-hydroxy-3-(1H-imidazol-1-yl)- typically involves multi-step organic reactions. The process begins with the preparation of the chlorophenyl intermediates, followed by the introduction of the hydroxy group and the imidazole ring. Common reagents used in these reactions include chlorinating agents, hydroxylating agents, and imidazole derivatives. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors and automated systems to maintain consistency and efficiency. The process involves rigorous quality control measures to ensure the final product meets the required specifications for its intended applications.
化学反応の分析
Types of Reactions
1-Propanone, 1,2-bis(2-chlorophenyl)-2-hydroxy-3-(1H-imidazol-1-yl)- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.
科学的研究の応用
1-Propanone, 1,2-bis(2-chlorophenyl)-2-hydroxy-3-(1H-imidazol-1-yl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
作用機序
The mechanism of action of 1-Propanone, 1,2-bis(2-chlorophenyl)-2-hydroxy-3-(1H-imidazol-1-yl)- involves its interaction with specific molecular targets and pathways. The imidazole ring is known to bind to metal ions and enzymes, influencing their activity. The chlorophenyl groups contribute to the compound’s lipophilicity, enhancing its ability to penetrate cell membranes and interact with intracellular targets.
類似化合物との比較
Similar Compounds
- **1-Propanone, 1,2-bis(4-chlorophenyl)-2-hydroxy-3-(1H-imidazol-1-yl)-
- **1-Propanone, 1,2-bis(2-bromophenyl)-2-hydroxy-3-(1H-imidazol-1-yl)-
- **1-Propanone, 1,2-bis(2-fluorophenyl)-2-hydroxy-3-(1H-imidazol-1-yl)-
Uniqueness
Compared to similar compounds, 1-Propanone, 1,2-bis(2-chlorophenyl)-2-hydroxy-3-(1H-imidazol-1-yl)- exhibits unique properties due to the presence of the chlorophenyl groups, which enhance its reactivity and biological activity. The combination of the hydroxy group and the imidazole ring further contributes to its versatility in chemical synthesis and research applications.
特性
CAS番号 |
107659-18-7 |
|---|---|
分子式 |
C18H14Cl2N2O2 |
分子量 |
361.2 g/mol |
IUPAC名 |
1,2-bis(2-chlorophenyl)-2-hydroxy-3-imidazol-1-ylpropan-1-one |
InChI |
InChI=1S/C18H14Cl2N2O2/c19-15-7-3-1-5-13(15)17(23)18(24,11-22-10-9-21-12-22)14-6-2-4-8-16(14)20/h1-10,12,24H,11H2 |
InChIキー |
KIMIDHGECSSZSL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C(=O)C(CN2C=CN=C2)(C3=CC=CC=C3Cl)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


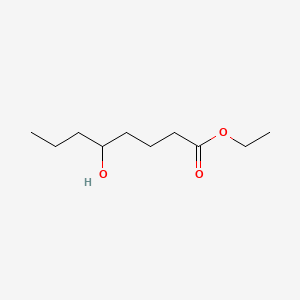


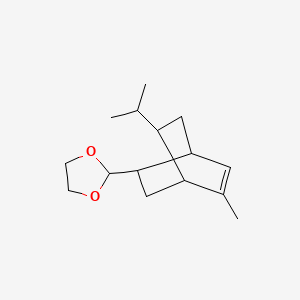
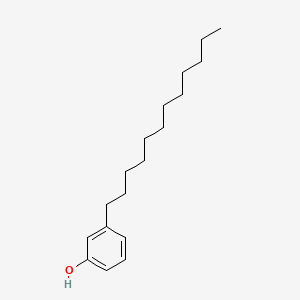
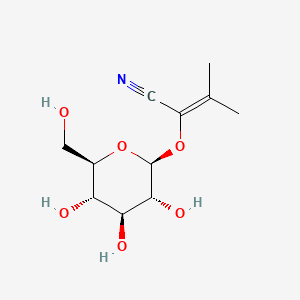



![3-[[2-[(2-Aminoethyl)amino]ethyl]amino]-2-hydroxypropyl neodecanoate](/img/structure/B12674955.png)
